Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)-
Description
Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- (CAS: 117309-47-4) is a chiral sulfonamide derivative with the molecular formula C₁₄H₁₂ClNO₄S and a molecular weight of 325.76 g/mol . Its structure features a benzeneacetic acid backbone substituted at the alpha position with a [(4-chlorophenyl)sulfonyl]amino group. The (alphaS) configuration denotes the stereochemistry at the chiral center, which is critical for its biological activity and interactions with enzymes or receptors. This compound is also known as 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid and is a member of the benzenesulfonamide class, which is widely studied for pharmacological properties such as anticancer and anti-inflammatory activities .
Properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGHLRLGTZRRKK-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- typically involves the following steps:
Formation of the Sulfonamide Group: The reaction between 4-chlorobenzenesulfonyl chloride and an appropriate amine, such as aniline, under basic conditions (e.g., using sodium hydroxide) to form the sulfonamide intermediate.
Introduction of the Chiral Center: The sulfonamide intermediate is then reacted with a chiral auxiliary or a chiral catalyst to introduce the chiral center. This step often involves asymmetric synthesis techniques.
Formation of the Phenylacetic Acid Moiety:
Industrial Production Methods
Industrial production of Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), alkoxides (RO⁻), amines (RNH₂)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenylacetic acid derivatives
Scientific Research Applications
Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylacetic acid moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The phenylacetic acid moiety distinguishes it from benzoic acid derivatives (e.g., 4-benzenesulfonamidobenzoic acid), which may exhibit different solubility and bioavailability profiles .
- Stereochemistry at the alpha position (alphaS vs. alphaR) significantly influences enantioselective interactions, as seen in and .
Analogues with Modified Functional Groups
Key Observations :
- Fenvaleric acid and esfenvalerate highlight how esterification and bulky substituents (e.g., isopropyl, cyano groups) can shift applications from pharmaceuticals to agrochemicals .
Pharmacological and Structural Research Findings
Anticancer Activity
- Benzenesulfonamide derivatives, including the target compound, inhibit carbonic anhydrase isoforms (e.g., CA-IX/XII), which are overexpressed in hypoxic tumors. The 4-chlorophenyl group enhances selectivity for tumor-associated enzymes .
- Methyl-substituted analogues (e.g., ) show reduced potency compared to chloro-substituted variants due to weaker electron-withdrawing effects .
Anti-Inflammatory and Antimicrobial Activity
Stereochemical Impact
- The (alphaS) configuration in the target compound is critical for binding to chiral biological targets. For example, (2R)-2-(4-methylbenzenesulfonamido)-2-phenylacetic acid () exhibits different pharmacokinetic profiles due to its alphaR configuration .
Biological Activity
Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)-, also known as 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a sulfonamide group attached to a phenylacetic acid backbone, which is known to influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C14H12ClNO4S
- Molecular Weight : 319.77 g/mol
- Chemical Structure : The compound features a 4-chlorophenyl group linked via a sulfonamide moiety to a phenylacetic acid structure.
The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for interacting with various biological targets. The sulfonyl moiety facilitates binding to proteins and enzymes, influencing their activity. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that benzeneacetic acid derivatives, including the target compound, exhibit significant antimicrobial activity against a range of pathogens.
In Vitro Studies
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those with similar structural features to benzeneacetic acid. The results are summarized in Table 1.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | Staphylococcus epidermidis | 56.2 μg/mL |
| 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | Escherichia coli | 28.1 μg/mL |
| 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | Candida albicans | 14 μg/mL |
The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, it exhibited a minimum biofilm inhibitory concentration (MBIC) against biofilm-forming strains, indicating its potential utility in treating biofilm-associated infections .
Anti-inflammatory Activity
In addition to antimicrobial properties, benzeneacetic acid derivatives have been explored for their anti-inflammatory effects. Studies suggest that these compounds may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
